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molecular formula C7H11NOS B8608332 6-Cyclopropylthiomorpholin-3-one

6-Cyclopropylthiomorpholin-3-one

Cat. No. B8608332
M. Wt: 157.24 g/mol
InChI Key: UUDHLVUNVWDUMY-UHFFFAOYSA-N
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Patent
US09278960B2

Procedure details

Ethyl 2-((1-cyclopropyl-2-nitroethyl)thio)acetate (4-12, 1.46 g, 6.26 mmol) was taken up in AcOH (30 ml). To this was added zinc powder (4093 mg, 62.6 mmol) then the mixture was heated to 70° C. After stirring overnight the mixture was cooled to rt, diluted with AcOH, filtered through a pad of Celite washing with AcOH, and concentrated. The crude product was subjected to silica gel chromatography (40 g, 0-100% EtOAc/hexanes, 10 minute gradient) to afford 6-cyclopropylthiomorpholin-3-one (4-13, 355 mg, 36%) as an amber oil which solidified slowly under vacuum. 1H NMR (399 MHz, CDCl3): δ 6.65 (s, 1H); 3.65 (dt, J=13.2, 4.4 Hz, 1H); 3.54-3.46 (m, 1H); 3.32 (s, 2H); 2.47-2.39 (m, 1H); 0.98-0.89 (m, 1H); 0.67-0.58 (m, 2H); 0.41-0.25 (m, 2H).
Name
Ethyl 2-((1-cyclopropyl-2-nitroethyl)thio)acetate
Quantity
1.46 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
4093 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:4]([S:9][CH2:10][C:11]([O:13]CC)=O)[CH2:5][N+:6]([O-])=O)[CH2:3][CH2:2]1>CC(O)=O.[Zn]>[CH:1]1([CH:4]2[CH2:5][NH:6][C:11](=[O:13])[CH2:10][S:9]2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Ethyl 2-((1-cyclopropyl-2-nitroethyl)thio)acetate
Quantity
1.46 g
Type
reactant
Smiles
C1(CC1)C(C[N+](=O)[O-])SCC(=O)OCC
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O
Step Four
Name
Quantity
4093 mg
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
After stirring overnight the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to rt
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
WASH
Type
WASH
Details
washing with AcOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
was subjected to silica gel chromatography (40 g, 0-100% EtOAc/hexanes, 10 minute gradient)
Duration
10 min

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CC1)C1SCC(NC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 355 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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